molecular formula C17H13NO4 B5551766 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No.: B5551766
M. Wt: 295.29 g/mol
InChI Key: BEQCFIOJVHIVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential antimicrobial and anticancer properties .

Properties

IUPAC Name

[4-(8-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10-4-3-5-14-15(10)18-16(22-17(14)20)12-6-8-13(9-7-12)21-11(2)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCFIOJVHIVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine. This reaction leads to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . The specific conditions for this synthesis include:

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions and purification steps to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Primary Aromatic Amines: Aniline, p-chloro aniline, p-methoxy aniline.

    Heterocyclic Amines: 2-aminothiazole, 2-aminobenzothiazole.

    Active Methylene Compounds: Ethylcyanoacetate, ethylacetoacetate.

Major Products:

Scientific Research Applications

4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by:

Comparison with Similar Compounds

  • 2-Methyl-4H-3,1-benzoxazin-4-one
  • 4-Hydroxy-2-quinolones
  • Quinazolinone Derivatives

Comparison: 4-(8-Methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate stands out due to its unique combination of a benzoxazinone core with a phenyl acetate group, which may contribute to its distinct biological activities. Compared to similar compounds, it exhibits a broader range of antimicrobial and anticancer properties .

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